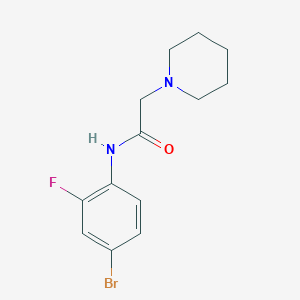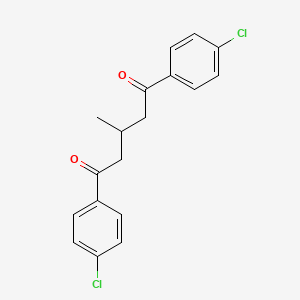
1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione is an organic compound with the molecular formula C24H20Cl2O2 This compound is characterized by the presence of two 4-chlorophenyl groups attached to a pentane-1,5-dione backbone, with a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base such as potassium hydroxide (KOH). The reaction typically proceeds via a Claisen-Schmidt condensation, followed by further steps to introduce the methyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogen atoms in the 4-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-chlorophenyl)-1,4-pentadien-3-one: This compound has a similar backbone but differs in the presence of a double bond in the pentane chain.
1,5-Bis(4-chlorophenyl)-3-(4-methylphenyl)pentane-1,5-dione: This compound has an additional methyl group on one of the phenyl rings.
Uniqueness
1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,5-bis(4-chlorophenyl)-3-methylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O2/c1-12(10-17(21)13-2-6-15(19)7-3-13)11-18(22)14-4-8-16(20)9-5-14/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAFHIBKQPFNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)Cl)CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-[(4-Nitrophenyl)methoxy]phenyl]methyl]morpholine](/img/structure/B5700934.png)
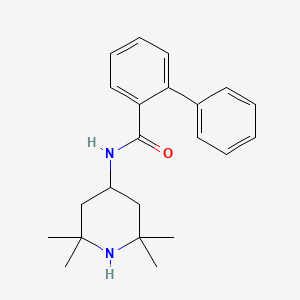
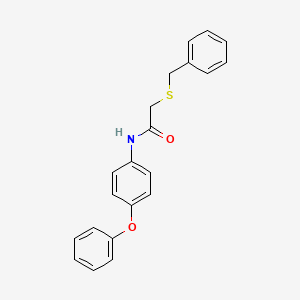
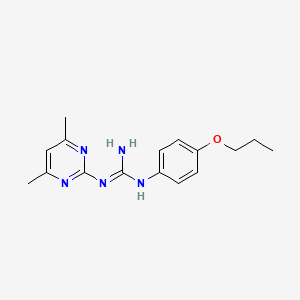
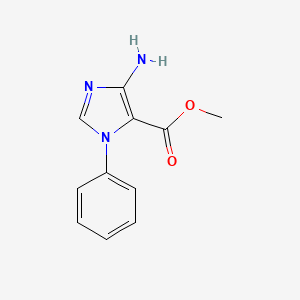
![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
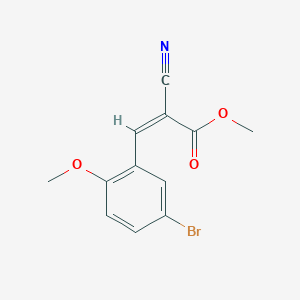
![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5700998.png)
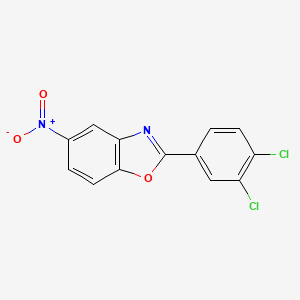
![(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE](/img/structure/B5701029.png)
